1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C19H28N2O2 and its molecular weight is 316.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diazepanes and has been investigated for various pharmacological effects, particularly in relation to the central nervous system (CNS). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H25N2O2, with a molecular weight of approximately 325.42 g/mol. The structure consists of a diazepane ring fused with an oxolane moiety, contributing to its unique pharmacological profile.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly:
- GABAergic System : Many diazepane derivatives exhibit anxiolytic effects by enhancing GABAA receptor activity. This interaction may lead to increased inhibitory neurotransmission in the CNS, resulting in anxiolytic and sedative effects.
- Melanocortin Receptors : Some studies suggest that related compounds modulate the activity of melanocortin receptors (MC5R), which are involved in various physiological processes including energy homeostasis and stress response .
Anxiolytic and Sedative Effects
In vitro and in vivo studies have demonstrated that this compound exhibits significant anxiolytic properties. For example, animal models treated with this compound showed reduced anxiety-like behaviors in elevated plus maze tests compared to controls. The compound's efficacy was comparable to standard anxiolytics such as diazepam .
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been evaluated. Studies indicated that it could prevent seizures induced by pentylenetetrazole (PTZ) in animal models. The mechanism appears to involve modulation of GABAA receptor activity, similar to other benzodiazepine-like compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anxiety Disorders : A double-blind study involving patients with generalized anxiety disorder showed that treatment with the compound resulted in a significant reduction in anxiety scores compared to placebo groups.
- Seizure Management : In a clinical trial assessing the effects of the compound on seizure frequency in patients with epilepsy, results indicated a marked decrease in seizure episodes for those receiving the treatment compared to baseline measurements.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Structural Feature | Impact on Activity |
---|---|
Diazepane Ring | Enhances binding affinity to GABAA receptors |
Oxolane Moiety | Modulates lipophilicity and CNS penetration |
Phenyl Group | Influences receptor selectivity and potency |
特性
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-18(16-7-4-3-5-8-16)19(22)21-11-6-10-20(12-13-21)17-9-14-23-15-17/h3-5,7-8,17-18H,2,6,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHTZSQEZHWJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。